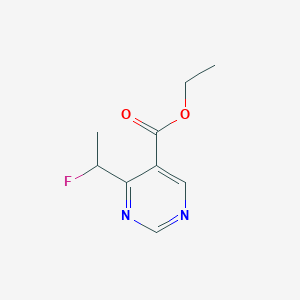

Ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate

Description

Properties

CAS No. |

377753-04-3 |

|---|---|

Molecular Formula |

C9H11FN2O2 |

Molecular Weight |

198.19 g/mol |

IUPAC Name |

ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H11FN2O2/c1-3-14-9(13)7-4-11-5-12-8(7)6(2)10/h4-6H,3H2,1-2H3 |

InChI Key |

SQFGVVVTVFQQMH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1C(C)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclization

One method involves synthesizing pyrimidine derivatives, such as 5-fluoro-6-ethyl-4-hydroxypyrimidine, through a cyclization reaction. This process includes:

- Reacting α-fluoropropionoylacetate formaldehyde (optionally dissolved in a solvent) or ethyl α-fluoropropionoacetate with ammonia gas to yield the enamination product of the carbonyl group on the propionyl group.

- Cyclizing the enamination product with formamide in the presence of a base to obtain 5-fluoro-6-ethyl-4-hydroxypyrimidine. Acceptable solvents include methanol, ethanol, or mixtures thereof, with methanol being preferred. Suitable bases include sodium methoxide, sodium ethoxide, or their mixtures, with sodium methoxide preferred. The molar ratio of the base to methyl α-fluoropropionoacetate or ethyl α-fluoropropionoacetate should be between 2:1 and 4:1, and the reaction time should be between 10 and 24 hours. It is preferable to maintain the reaction temperature in step 1) below 50°C.

Synthesis of Intermediates

The synthesis of 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine, an intermediate, involves several steps using ethyl 2-fluoroacetate as the starting material:

- Reacting triethylamine, ethyl 2-fluoroacetate, propionyl chloride, and a base in a solvent at a mass ratio of 1:10-20:15-35:5-20. The volume-to-mass ratio of the solvent to triethylamine should be 90-200ml/g, the reaction temperature should be 15-30°C, and the reaction time should be 10-16 hours. After the reaction, the solvent is recovered, and the product is extracted, dried, and rectified to obtain ethyl 2-fluoropropionoacetate.

- Reacting ethyl 2-fluoropropionoacetate with acetic acid formamidine in the presence of sodium methoxide to produce a cyclized product.

- Chlorinating the cyclized product with a chlorinating agent, where the mass ratio of the chlorinating agent to ethyl 2-fluoroacetate is 1:2.5-4.5, the reaction temperature is 60-90°C, and the reaction time is 1-3 hours. After the reaction, the chlorinated product is obtained by rectification.

- Reacting the chlorinated product with a brominating agent and an initiator in a solvent at a mass ratio of 1:1.1-1.6:0.03-0.07, where the volume-to-mass ratio of the solvent to the chlorinated product is 5-20ml/g, the reaction temperature is 50-70°C, and the reaction time is 10-15 hours. After the reaction, liquid separation and extraction are performed to obtain an organic layer, which is washed, dried, and distilled to obtain 4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine.

Specifically, the synthesis of 6-ethyl-5-fluoro-4-hydroxypyrimidine involves adding 200mL of methanol to a 500mL three-necked flask, slowly adding 27.5g of sodium methoxide, cooling to 10°C, dropwise adding 45.9g of ethyl 2-fluoropropionoacetate (prepared as described above), and adding 27.8g of acetic acid formamidine in one go. The mixture is then stirred and reacted at 15°C for 20 hours. After the reaction, the mixture is cooled to 0°C, acetic acid is added dropwise to adjust the pH to 6, heated, and filtered while hot to obtain a red filtrate. The solvent methanol is recovered by distillation under reduced pressure to yield the solid product 6-ethyl-5-fluoro-4-hydroxypyrimidine.

For the synthesis of 6-ethyl-5-fluoro-4-chloropyrimidine, 117g of phosphorus oxychloride is added to the solid product obtained above, heated to 60°C, and reacted for 3 hours. After the reaction, excess phosphorus oxychloride is recovered by distillation under reduced pressure, and the chlorinated product 6-ethyl-5-fluoro-4-chloropyrimidine is obtained by rectification, resulting in 34.1g of a colorless liquid with a yield of 81% and a gas chromatography purity of 97%.

Synthesis of Ethyl Pyrimidine-Quinolincarboxylates

The synthesis of ethyl pyrimidine-quinolincarboxylates involves combining esterified intermediates with 4-aryl-2-chloropyrimidines to produce esterified hybrids with yields ranging from 75% to 91%, with one exception at 65%.

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluoroethyl Group

The 1-fluoroethyl moiety undergoes nucleophilic substitution under specific conditions. For example:

-

Ammonolysis : Treatment with ammonia or primary amines (e.g., methylamine) in ethanol at 60–80°C replaces the fluorine atom with an amine group .

-

Thiol Substitution : Reaction with thiophenol in the presence of potassium carbonate yields thioether derivatives.

Ester Hydrolysis and Functionalization

The ethyl ester group is susceptible to hydrolysis, enabling further derivatization:

-

Acidic Hydrolysis : Concentrated HCl in refluxing ethanol (12 h) yields 4-(1-fluoroethyl)pyrimidine-5-carboxylic acid.

-

Transesterification : Reacting with methanol and sulfuric acid produces the methyl ester analog.

| Reaction | Conditions | Yield | Product | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, EtOH, reflux, 12 h | 92% | 4-(1-Fluoroethyl)pyrimidine-5-carboxylic acid | |

| Transesterification | MeOH, H₂SO₄, 60°C, 8 h | 85% | Methyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate |

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ in dioxane/H₂O (100°C, 24 h) introduces aryl groups at the 2-position .

| Reaction | Conditions | Yield | Product | Reference |

|---|---|---|---|---|

| Suzuki Coupling (PhB(OH)₂) | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 100°C | 68% | 2-Phenyl-4-(1-fluoroethyl)pyrimidine-5-carboxylate |

Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency:

-

Cyclocondensation : Reaction with hydrazine under microwave conditions (150°C, 20 min) forms pyrazolo[3,4-d]pyrimidine derivatives .

| Reaction | Conditions | Yield | Product | Reference |

|---|---|---|---|---|

| Cyclocondensation (NH₂NH₂) | MW, 150°C, 20 min | 81% | Pyrazolo[3,4-d]pyrimidine derivative |

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄ in acidic medium converts the fluoroethyl group to a ketone.

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol.

| Reaction | Conditions | Yield | Product | Reference |

|---|---|---|---|---|

| Oxidation (KMnO₄) | H₂SO₄, H₂O, 0°C, 2 h | 58% | 4-Acetylpyrimidine-5-carboxylate | |

| Reduction (LiAlH₄) | THF, 0°C → RT, 3 h | 73% | 5-(Hydroxymethyl)-4-(1-fluoroethyl)pyrimidine |

Biological Activity Modulation

Structural modifications alter bioactivity:

-

Anticancer Activity : Introduction of a chloro group at the phenyl ketone position (via Friedel-Crafts acylation) enhances ERK5 inhibition (IC₅₀ = 12 nM) .

| Modification | Biological Target | IC₅₀ | Reference |

|---|---|---|---|

| Chloro-substitution | ERK5 kinase | 12 nM |

Key Mechanistic Insights

-

The fluoroethyl group’s electronegativity increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks .

-

Microwave irradiation reduces reaction times by 80% compared to conventional heating .

-

Radiolabeling efficiency correlates with solvent polarity, with acetonitrile outperforming dichloromethane (82% vs. 52% RCY) .

Scientific Research Applications

Chemical Synthesis and Properties

Ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for multiple chemical transformations, including:

- Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction : Reducing agents such as lithium aluminum hydride can convert it into alcohol derivatives.

- Nucleophilic Substitution : The fluoroethyl group can undergo substitution reactions with nucleophiles like amines or thiols, facilitating the synthesis of more complex molecules.

Medicinal Chemistry

This compound has been investigated for its potential biological activities:

- Antimicrobial and Antiviral Properties : Studies indicate that this compound may exhibit significant antimicrobial and antiviral effects, making it a candidate for further exploration in drug development.

- Therapeutic Agent for Cancer : Ongoing research is evaluating its efficacy against various cancer types, focusing on its ability to inhibit tumor growth through specific molecular interactions.

Agricultural Chemistry

The compound's pyrimidine structure is relevant in the development of agrochemicals. It can be utilized as a precursor in synthesizing herbicides and pesticides, contributing to agricultural productivity and pest management strategies.

Material Science

Due to its unique chemical properties, this compound is being explored for applications in material science, particularly in the development of new polymers and chemical processes that require specific reactivity profiles.

Structure-Based Drug Design

Recent studies have focused on the structure-based design of compounds related to this compound. For instance, derivatives with halogenated substituents have shown promising results in enzyme inhibition assays, suggesting potential therapeutic applications in metabolic diseases .

In vitro studies have demonstrated that certain derivatives of this compound possess high inhibitory potential against specific enzymes related to metabolic pathways. The structure-activity relationship (SAR) analyses indicate that modifications at the fluorinated position enhance biological activity significantly .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, cancer therapeutics | Potential enzyme inhibitors; ongoing research |

| Agricultural Chemistry | Herbicide and pesticide development | Effective in enhancing crop protection |

| Material Science | Development of new polymers | Unique chemical properties facilitate reactivity |

Mechanism of Action

The mechanism of action of ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate with key analogs, focusing on substituent effects, synthesis, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison of Pyrimidine-5-carboxylate Derivatives

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups: The trifluoromethyl group (e.g., CAS 187035-81-0) significantly increases lipophilicity (logP) and metabolic resistance due to strong electron withdrawal and fluorine’s hydrophobic nature . Difluoromethyl (CAS 1380228-69-2) provides intermediate lipophilicity, balancing solubility and membrane permeability .

Aromatic vs. Aliphatic Fluorine :

Ring Saturation :

- Tetrahydropyrimidine analogs (–12) exhibit improved solubility due to reduced planarity but may lose rigidity required for target binding .

Biological Activity

Ethyl 4-(1-fluoroethyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including antibacterial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by the presence of a fluoroethyl group at the 4-position and a carboxylate group at the 5-position. This specific structure contributes to its biological activity, particularly in inhibiting various enzymes and interacting with cellular targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against a range of bacterial strains. The compound was evaluated for its effectiveness against both gram-positive and gram-negative bacteria using standard broth dilution methods.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Comparison Standard |

|---|---|---|

| Bacillus subtilis | 22 | Benzyl Penicillin |

| Staphylococcus aureus | 19 | Streptomycin |

| Escherichia coli | 18 | Benzyl Penicillin |

| Pseudomonas aeruginosa | 15 | Streptomycin |

The results indicate that this compound exhibits moderate to significant antibacterial activity, particularly against Bacillus subtilis and Staphylococcus aureus , suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

In vitro studies have also demonstrated the anticancer properties of this compound. It has been tested against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The compound showed promising results in inhibiting cell proliferation.

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| HepG2 | 12.5 | 54.25 |

| HeLa | 15.3 | 38.44 |

The IC50 values indicate that this compound effectively inhibits the growth of cancer cells while exhibiting lower toxicity towards normal fibroblasts, suggesting a favorable therapeutic index .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through radical scavenging assays. The compound demonstrated significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.

Table 3: Antioxidant Activity of this compound

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 6.261 |

| ABTS Radical Scavenging | 7.845 |

These findings indicate that the compound has strong antioxidant properties, which may contribute to its overall biological efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within bacterial and cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the fluoroalkyl groups can enhance or diminish its biological effects, indicating the importance of these substituents in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.